molecular formula C17H20F2N4O4S B10893257 methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate

methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate

Cat. No.: B10893257
M. Wt: 414.4 g/mol
InChI Key: GVDLJCSNMGYBMY-UHFFFAOYSA-N
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Description

Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate is a complex organic compound with a unique structure that includes a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the difluoromethyl group.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate involves its interaction with specific molecular targets. The difluoromethyl group and the sulfonyl piperazine moiety are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20F2N4O4S

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 4-[[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C17H20F2N4O4S/c1-27-16(24)14-4-2-13(3-5-14)11-21-6-8-22(9-7-21)28(25,26)15-10-20-23(12-15)17(18)19/h2-5,10,12,17H,6-9,11H2,1H3

InChI Key

GVDLJCSNMGYBMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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